17-epi-Dihydrotestosterone, also known as 17α-Dihydrotestosterone, is a synthetic stereoisomer of the naturally occurring androgen, Dihydrotestosterone (DHT). [] While DHT possesses a 17β-hydroxyl group, 17-epi-Dihydrotestosterone exhibits a 17α configuration. [] This difference in stereochemistry significantly influences the biological activity and research applications of 17-epi-Dihydrotestosterone compared to its natural counterpart.
17-epi-Dihydrotestosterone is primarily synthesized in laboratories for research purposes. It belongs to the class of androgens, which are hormones that regulate the development and maintenance of male characteristics in vertebrates. As a synthetic derivative, it is often used in scientific studies related to androgen receptor binding and its effects on gene expression.
The synthesis of 17-epi-Dihydrotestosterone typically involves the reduction of testosterone or its derivatives. One common method includes:
The industrial production may involve large-scale chemical synthesis utilizing similar reduction and epimerization techniques. The process is optimized for yield and purity, often incorporating multiple purification steps like recrystallization and chromatography to ensure high-quality product output .
The molecular formula for 17-epi-Dihydrotestosterone is C19H28O2. Its structure features a steroid backbone with a hydroxyl group at the C17 position, which distinguishes it from dihydrotestosterone.
17-epi-Dihydrotestosterone can undergo various chemical reactions:
Common reagents for these reactions include:
17-epi-Dihydrotestosterone acts primarily through its interaction with androgen receptors, where it serves as a weak competitive antagonist. Its mechanism involves:
The bioavailability of 17-epi-Dihydrotestosterone following oral administration is notably low (0-2%), indicating limited systemic absorption when taken orally.
17-epi-Dihydrotestosterone has several applications across different fields:
17-epi-Dihydrotestosterone (17-epi-DHT), chemically designated as (5α,17α)-17-Hydroxyandrostan-3-one or 5α-Androstan-17α-ol-3-one, is a C19 steroid hormone distinguished from its more prevalent isomer dihydrotestosterone (DHT) by the epimeric configuration of the hydroxyl group at carbon position 17 (C17). This stereochemical inversion results in an α-oriented hydroxyl group (-OH) at C17 instead of the β-orientation found in canonical DHT (5α-Androstan-17β-ol-3-one) [5] [9]. Both molecules share an identical molecular formula (C₁₉H₃₀O₂) and molecular weight (290.447 g/mol), featuring a saturated A-ring (5α-androstane structure) with a 3-ketone functional group, a hallmark of potent androgens [5] [7]. This seemingly minor stereochemical difference at C17 profoundly impacts its three-dimensional structure, influencing its binding affinity for the androgen receptor (AR) and its metabolic stability compared to DHT [5] [9].
The structural characterization reveals that 17-epi-DHT is not merely a synthetic curiosity but a naturally occurring metabolite. It is biosynthesized enzymatically from precursor steroids like testosterone or androstenedione. The key enzyme implicated in its formation is 17α-hydroxysteroid dehydrogenase (17α-HSD), a member of the aldo-keto reductase (AKR) superfamily. This enzyme catalyzes the NADPH-dependent reduction of the 17-keto group of 5α-androstanedione (5α-dione) to yield 17-epi-DHT, rather than utilizing testosterone as a direct substrate for reduction at C17. Similarly, 17α-HSD can convert dehydroepiandrosterone (DHEA) to 5-androstene-3β,17α-diol (epi5-diol), which can be further metabolized to 17-epi-DHT via 3β-HSD activity [3].
Table 1: Stereochemical Configuration of 17-epi-DHT vs. DHT
Carbon Position | 17-epi-DHT Configuration | DHT Configuration | Biological Consequence |
---|---|---|---|
C3 | Ketone (O=) | Ketone (O=) | Shared recognition element for AR binding |
C5 | 5α-H (A-ring saturated) | 5α-H (A-ring saturated) | Prevents aromatization; enhances AR binding stability |
C17 | 17α-OH | 17β-OH | Reduced AR affinity; altered metabolism |
Overall 3D Shape | Distinct orientation around C17 | Canonical androgen shape | Altered fit within AR ligand binding pocket |
The discovery of 17-epi-DHT is inextricably linked to the broader elucidation of testosterone metabolism and the identification of its major metabolites. The pivotal discovery of dihydrotestosterone (DHT) itself occurred in the late 1960s through the groundbreaking work of Jean D. Wilson and Nicholas Bruchovsky. Their research demonstrated that radiolabeled testosterone administered to rats was rapidly converted within the prostate gland into a more potent reduced metabolite identified as 5α-dihydrotestosterone (17β-Hydroxy-5α-androstan-3-one). This metabolite was found to be the primary androgen bound tightly to the nuclear chromatin fraction of prostate cells, establishing it as the key intracellular mediator of testosterone's effects in this tissue [6]. This discovery revolutionized the understanding of androgen action, highlighting the principle of peripheral pre-receptor activation where target tissues convert circulating hormones into their active forms.
The identification of the 17α-epimer of testosterone, epitestosterone (17α-testosterone), occurred earlier, initially isolated from rabbit liver slices in the 1930s [3]. Its presence in human biological fluids, often at levels comparable to testosterone, led to its use as an internal standard in sports doping control (monitoring the T/EpiT ratio). However, the specific 5α-reduced derivative of epitestosterone, 17-epi-DHT, emerged as a characterized compound later. Research in the latter part of the 20th century, particularly utilizing techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), allowed for the separation and identification of various stereoisomers within the complex mixture of steroid metabolites [3]. Studies characterizing enzymes like 17α-HSD (AKR1C21 in mice) provided direct biochemical evidence for the enzymatic pathways capable of producing 17-epi-DHT from precursors like 4-androstenedione (4-dione) and 5α-androstanedione (5α-dione) [3].
The historical trajectory underscores that 17-epi-DHT was identified not as a primary hormone but as a minor metabolite within intricate steroid metabolic grids. Its discovery was facilitated by advances in analytical separation techniques and enzyme biochemistry, building upon the foundational understanding of DHT's critical role in androgen physiology established by Wilson and Bruchovsky.
17-epi-DHT occupies a unique niche within the complex landscape of steroid metabolism, acting as both a terminal metabolite and a potential bioactive ligand with distinct properties compared to its 17β-epimer, DHT.
Metabolic Pathways and Interconversions
The biosynthesis of 17-epi-DHT occurs primarily via the action of 17α-hydroxysteroid dehydrogenases (17α-HSDs), particularly enzymes belonging to the aldo-keto reductase 1C (AKR1C) family. The mouse enzyme AKR1C21 (historically termed mouse 17α-HSD) exemplifies this activity. It efficiently catalyzes the NADPH-dependent reduction of the 17-keto group of 5α-androstanedione (5α-dione) to form 17-epi-DHT (5α-androstan-17α-ol-3-one) [3]. This enzyme also utilizes other precursors like 4-androstenedione (yielding epitestosterone) and androsterone (yielding 5α-androstane-3α,17α-diol). Crucially, 17α-HSD activity represents a divergent pathway from the canonical route producing DHT via 5α-reduction of testosterone catalyzed by 5α-reductase (SRD5A). While testosterone is the predominant substrate for 5α-reductase type 2 in tissues like the prostate, the backdoor pathway to DHT synthesis, which bypasses testosterone and utilizes precursors like progesterone or 17α-hydroxyprogesterone, may also involve intermediates potentially convertible to 17-epi-DHT variants [1] [5] [7]. Once formed, 17-epi-DHT undergoes rapid inactivation, primarily via conjugation (glucuronidation or sulfation) in the liver, or reduction by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to form 5α-androstane-3α,17α-diol (epi-androsterone), a metabolite with minimal androgenic activity [3] [4] [7].
Receptor Interactions and Functional Activity
The defining biological feature of 17-epi-DHT is its significantly reduced affinity for the classical androgen receptor (AR) compared to DHT. DHT is renowned for its high potency as an AR agonist, attributed to its approximately double the binding affinity and a dissociation rate about five times slower than testosterone [5] [7]. The 17α-hydroxyl configuration of 17-epi-DHT disrupts the optimal hydrogen bonding and hydrophobic interactions within the AR ligand-binding domain (LBD), leading to weaker binding and potentially altered receptor conformation upon binding [5] [9]. While precise quantitative affinity constants (Kd) for 17-epi-DHT are less extensively documented than for DHT, biochemical evidence suggests its potency is considerably lower. This reduced intrinsic activity positions 17-epi-DHT as a weak androgen agonist at best, or potentially even a partial antagonist/weak competitor for AR binding in certain contexts, although definitive proof of antagonism requires further study [5] [9].
Table 2: Comparative Androgen Receptor Binding Dynamics
Parameter | Dihydrotestosterone (DHT) | Testosterone (T) | 17-epi-DHT |
---|---|---|---|
Relative Binding Affinity (RBA) | 100% (Reference) | ~50% of DHT | Significantly <50% (Estimated) |
Dissociation Rate | Very Slow | Moderate | Faster than DHT |
Receptor Half-life | Long | Shorter | Short |
Agonistic Potency | High (Pure Agonist) | Moderate (Also converts to Estrogen/DHT) | Weak Agonist / Potential Partial Antagonist |
Primary Source | Peripheral synthesis from T | Testes / Adrenals | Metabolism via 17α-HSD |
Physiological Roles and Implications
The biological significance of 17-epi-DHT stems from its interactions within steroid metabolic pathways and its potential modulation of androgen signaling:
Table 3: Key Enzymes and Metabolites in 17-epi-DHT Pathways
Enzyme | Reaction Catalyzed | Primary Substrate(s) | Primary Product(s) | Tissue Expression |
---|---|---|---|---|
17α-HSD (AKR1C family) | 17-Ketosteroid Reduction | 5α-Androstanedione, Androsterone | 17-epi-DHT, 5α-Androstane-3α,17α-diol | Kidney, Liver, Prostate? |
5α-Reductase (SRD5A1/2/3) | Testosterone → DHT | Testosterone | DHT | Prostate, Skin, Liver, Brain |
3α-HSD (AKR1C family) | 3-Ketosteroid Reduction | DHT, 17-epi-DHT | 3α-Androstanediol (17β or 17α) | Liver, Prostate, Brain |
UGT Enzymes | Glucuronidation | 17-epi-DHT, 3α,17α-Androstanediol | Water-soluble Conjugates | Liver |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: